N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
CAS No.: 1156202-10-6
Cat. No.: VC5085211
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156202-10-6 |
|---|---|
| Molecular Formula | C11H10ClNO3 |
| Molecular Weight | 239.66 |
| IUPAC Name | N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14) |
| Standard InChI Key | WIXIMIANLOKFGF-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Introduction
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a chemical compound classified as a benzodioxin derivative. Its unique structure and properties make it significant in various fields, including medicinal chemistry and materials science. This compound is recognized for its potential biological activities and applications in synthetic chemistry.
Chemical Identification
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Common Name: N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
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CAS Number: 1156202-10-6
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Molecular Formula: C₁₁H₁₀ClNO₃
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Molecular Weight: 239.66 g/mol
Structural Characteristics
The molecular structure of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide consists of a chloro-substituted benzodioxin ring connected to a prop-2-enamide group. The presence of both aromatic and aliphatic components contributes to its chemical reactivity and potential biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNO₃ |
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Synthesis Methods
The synthesis of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves the reaction of 6-chloro-2,3-dihydro-1,4-benzodioxin with prop-2-enamide. The following steps outline a common synthetic route:
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Starting Materials:
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6-chloro-2,3-dihydro-1,4-benzodioxin
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Prop-2-enamide
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Reagents:
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Solvents such as N,N-dimethylformamide (DMF)
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Bases like lithium hydride (LiH)
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Procedure:
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Mix the starting materials in the chosen solvent.
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Add the base under controlled temperature and pressure conditions.
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Monitor the reaction progress and isolate the product through purification techniques such as recrystallization or chromatography.
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Chemical Reactivity
The compound can undergo various chemical reactions including:
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Nucleophilic substitutions
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Electrophilic additions
These reactions can lead to a variety of derivatives that may possess different biological activities.
Biological Activity
Research indicates that N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide may interact with specific molecular targets within biological systems. Preliminary studies suggest potential applications in treating conditions such as Alzheimer’s disease by inhibiting certain enzymes through binding at their active sites.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition:
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Binding to active sites of target enzymes.
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Blocking enzymatic activity, which may influence various cellular pathways.
Applications
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects against neurodegenerative diseases.
Material Science
Due to its unique structural properties, it may serve as a precursor for synthesizing novel materials with specific optical or electronic properties.
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